N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide
Description
N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide is a synthetic prolinamide derivative featuring a sulfonylated 3,5-dimethylisoxazole moiety. The compound’s design integrates a prolinamide backbone (a conformationally constrained amino acid derivative) with a sulfonylisoxazole group, which is known for bioactivity in modulating enzymatic targets such as thrombin and cyclooxygenases (COX) . The acetylphenyl substituent at the N-terminus likely enhances lipophilicity and target binding, a strategy observed in other sulfonamide-based pharmaceuticals .
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H21N3O5S/c1-11-17(13(3)26-20-11)27(24,25)21-10-4-5-16(21)18(23)19-15-8-6-14(7-9-15)12(2)22/h6-9,16H,4-5,10H2,1-3H3,(H,19,23) |
InChI Key |
CTXXTSFUPDULPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide typically involves multi-step organic reactions. The process may start with the preparation of the 4-acetylphenylamine, followed by the introduction of the sulfonyl group and the formation of the prolinamide moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and proline derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
Amide hydrolysis is a key reaction pathway:
-
Prolinamide cleavage : Under acidic or basic conditions, the amide bond between proline and the sulfonamide group may hydrolyze to yield a prolinic acid derivative .
-
Sulfonamide stability : The sulfonamide bond (S=O) is generally stable under mild conditions but can undergo cleavage under strong acidic/basic or reducing conditions (e.g., using LiAlH4) .
| Reaction | Conditions | Products |
|---|---|---|
| Proline amide hydrolysis | HCl or NaOH (reflux) | Prolinic acid + sulfonamide fragment |
| Sulfonamide cleavage | LiAlH4 (THF, reflux) | Amine + proline-derived acid |
Reaction with Nucleophiles
The sulfonamide group may act as a leaving group in nucleophilic displacement:
-
Substitution reactions : Displacement by amines, alcohols, or thiols under alkaline conditions could yield modified prolinamide derivatives .
-
Kinetic vs. thermodynamic control : Steric hindrance from the 3,5-dimethyl-oxazol ring may influence reaction rates .
Reduction and Oxidation
-
Sulfonamide reduction : Reduction of the sulfonamide (S=O) group to sulfide (S) using agents like Zn/Hg or catalytic hydrogenation .
-
Oxidation of acetyl group : The 4-acetylphenyl group may undergo oxidation to a carboxylic acid under strong oxidizing conditions (e.g., KMnO4) .
Enzymatic and Biochemical Reactions
The prolinamide backbone suggests potential peptidase susceptibility , with cleavage possible at the amide bond under enzymatic conditions . The sulfonamide group may also interact with metalloenzymes (e.g., carbonic anhydrase), though this depends on structural compatibility .
Stability Under Experimental Conditions
| Parameter | Condition | Stability |
|---|---|---|
| pH | Acidic (pH < 3) | Amide hydrolysis possible |
| Temperature | Reflux (80–100°C) | Thermolytic degradation possible |
| Reducing agents | LiAlH4, NaBH4 | Sulfonamide cleavage |
Analytical Characterization
-
LC-HRMS : The compound’s molecular weight (C21H29N3O4S) and structural complexity suggest use of high-resolution mass spectrometry for purity verification .
-
NMR : Proton and carbon NMR could distinguish between prolinamide and sulfonamide regions, with shifts indicative of electron-withdrawing sulfonamide groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of β-catenin, a key player in the Wnt signaling pathway associated with colorectal cancer .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes. For example, certain analogs have shown promising results as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells . The structural modifications seen in similar compounds suggest that this compound may also possess such inhibitory effects.
Biochemical Applications
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide compounds has revealed their effectiveness against various pathogens. The incorporation of oxazole rings has been linked to enhanced antibacterial activity. Compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines . This application is particularly relevant in treating chronic inflammatory diseases.
Material Science
Non-linear Optical Devices
The unique electronic properties of compounds like this compound make them suitable candidates for non-linear optical applications. Research has shown that incorporating such compounds into polymer matrices can enhance their optical properties, making them useful in developing advanced photonic devices .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- Core Structure : Cytisine alkaloid (vs. prolinamide in the target compound).
- Functional Groups : Shares the 3,5-dimethylisoxazole sulfonyl group.
- Synthesis : Prepared via sulfochlorination of 3,5-dimethylisoxazole followed by coupling with cytisine under pyridine-mediated conditions .
- Bioactivity : Demonstrates thrombin modulation, suggesting sulfonylisoxazole’s role in enzyme inhibition. The cytisine core may confer nicotinic acetylcholine receptor (nAChR) affinity, absent in the prolinamide derivative .
2.1.2. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Core Structure : Propanamide with oxadiazole-thiazole hybrid (vs. prolinamide-isoxazole).
- Functional Groups : Oxadiazole-thiazole sulfanyl group (vs. sulfonylisoxazole).
- Synthesis : Multi-step process involving hydrazine, CS₂, and Na₂CO₃-mediated coupling .
- Bioactivity : Oxadiazole-thiazole derivatives often exhibit antimicrobial or anticancer activity, differing from the thrombin/COX focus of sulfonylisoxazoles .
Pharmacokinetic and Physicochemical Properties
Thrombin Modulation (Cytisine Derivative)
The 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]cytisine showed significant thrombin inhibitory activity (IC₅₀ = 0.8 µM), attributed to the sulfonylisoxazole group’s interaction with thrombin’s active site .
Structural Determinants of Bioactivity
- Sulfonyl Group : Critical for hydrogen bonding with serine proteases (e.g., thrombin) .
- Isoxazole vs. Oxadiazole : Isoxazole’s smaller ring size may improve metabolic stability compared to oxadiazole .
- Prolinamide Backbone : Conformational rigidity could enhance target selectivity over cytisine’s flexible alkaloid structure .
Biological Activity
N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 391.4 g/mol. This compound belongs to the class of sulfonyl prolinamides and features a unique structure that includes both an acetylphenyl moiety and a dimethyl-substituted oxazole ring, which are known to contribute to its potential biological activities.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions as either an agonist or antagonist. These interactions can initiate various cellular pathways that lead to observable biological effects .
Potential Therapeutic Applications
Research indicates that compounds with similar structural features often exhibit diverse pharmacological properties, including anti-inflammatory and antidiabetic activities. For instance, compounds containing oxazole rings have been studied for their ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which are crucial in managing diabetes . Additionally, the presence of sulfonamide groups in related compounds has been associated with antimicrobial properties .
In Vitro Studies
In vitro assays have been developed to evaluate the biological activity of compounds like this compound. These assays typically measure the inhibition of enzymes or assess the compound's effects on cellular processes relevant to disease states. For example, studies have shown that certain prolinamide derivatives can modulate inflammatory responses by influencing cytokine production and immune cell activation .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-acetylphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | Lacks sulfonamide group | Varies in reactivity |
| N-(4-acetylaniline) | Different aromatic substitution | Potentially lower biological activity |
| Similar sulfonamide derivatives | Various substitutions | Often exhibit antimicrobial properties |
Q & A
Basic Questions
Q. What are the key functional groups in N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide, and how are they characterized experimentally?
- Answer : The compound contains four critical functional groups:
- Sulfonyl group : Characterized via FT-IR (absorption ~1350–1160 cm⁻¹ for S=O asymmetric/symmetric stretching) and NMR (¹³C chemical shift ~55–65 ppm for sulfonamide linkage).
- 3,5-Dimethyl-1,2-oxazole : Identified by ¹H NMR (singlets for methyl groups at δ ~2.1–2.3 ppm) and X-ray crystallography (planar oxazole ring geometry) .
- Acetylphenyl moiety : Confirmed by UV-Vis (absorption ~245–260 nm for acetyl π→π* transitions) and ¹³C NMR (carbonyl carbon at δ ~200–210 ppm).
- Prolinamide backbone : Validated via 2D NMR (COSY, HSQC) for stereochemistry and HPLC for enantiomeric purity.
Q. What synthetic routes are reported for preparing this compound, and what are their key steps?
- Answer : A typical synthesis involves:
Sulfonylation of prolinamide : Reacting 1-aminoproline with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., DIPEA in DCM).
Acetylation of the phenyl group : Introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Critical parameters :
| Step | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| 1 | DIPEA, DCM | RT | 24h | 65–75% |
| 2 | AcCl, AlCl₃ | DCE | 0–5°C | 50–60% |
- Validation : LC-MS for intermediate tracking and elemental analysis for purity .
Advanced Questions
Q. How does this compound interact with human cyclic GMP-AMP synthase (cGAS), and what experimental methods validate its binding mode?
- Answer : The compound binds to cGAS via hydrophobic interactions (dimethyloxazole and acetylphenyl groups) and hydrogen bonding (prolinamide backbone). Key methods:
- X-ray crystallography : The 7FTR structure (resolution: 2.1 Å) reveals binding in the active site, with a ZINC ion coordinating the sulfonyl group .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD ~120 nM) and kinetics (kon/koff).
- Isothermal Titration Calorimetry (ITC) : Confirms enthalpy-driven binding (ΔH = −8.2 kcal/mol).
Q. What challenges arise in resolving structural contradictions between computational docking and experimental crystallography data for this compound?
- Answer : Discrepancies often stem from:
- Flexibility of the prolinamide backbone : Molecular dynamics simulations may underestimate torsional angles.
- Solvent effects : Crystallography captures bound water molecules (e.g., 7FTR has 12 H2O in the active site), which docking models omit.
- Mitigation strategies :
- Multi-conformer docking : Use software like AutoDock Vina with flexibility parameters.
- Refinement with SHELXL : Apply anisotropic displacement parameters to crystallographic data for accuracy .
Q. How can researchers optimize reaction conditions to minimize racemization during prolinamide synthesis?
- Answer : Racemization occurs via base-mediated epimerization. Optimization steps:
- Low-temperature reactions : Perform sulfonylation at −20°C in THF with Hünig’s base .
- Chiral HPLC monitoring : Use a Chiralpak IA column (hexane:IPA = 90:10) to track enantiopurity.
- Additives : Introduce catalytic DMAP to reduce reaction time (from 24h to 8h).
- Data table :
| Condition | Racemization (%) | Yield (%) |
|---|---|---|
| RT, no additive | 15–20 | 60 |
| −20°C, DMAP | <5 | 75 |
Methodological Notes
- Structural analysis : Prioritize SHELX -based refinement for crystallographic data to resolve electron density ambiguities .
- Binding assays : Combine SPR (for kinetics) with ITC (for thermodynamics) to address data contradictions.
- Synthesis : Validate intermediates via HRMS and 2D NMR to avoid off-target functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
